molecular formula C48H72O10 B601721 Lovastatin Dimer CAS No. 149756-62-7

Lovastatin Dimer

Cat. No.: B601721
CAS No.: 149756-62-7
M. Wt: 809.08
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Lovastatin Dimer is an impurity in Lovastatin bulk drug.

Scientific Research Applications

  • Cardiovascular Diseases : Lovastatin plays a significant role in treating cardiovascular diseases due to its effect on lowering circulating cholesterol. It disrupts the distribution of LOX-1 receptors, which are involved in the pathogenesis of atherosclerosis, thus inhibiting their function (Biocca et al., 2015).

  • Biotechnological Production : Lovastatin is produced by strains of Aspergillus terreus and has applications in reducing the risk of heart attack or stroke due to its cholesterol-lowering capabilities. It's also used in various potential therapeutic applications beyond cholesterol management (Barrios-González & Miranda, 2009).

  • Lovastatin Biosynthesis : The biosynthesis of Lovastatin, a precursor of statins, involves Lovastatin nonaketide synthase (LovB) and a separate trans-acting enoyl reductase (LovC). This process is crucial for understanding the production of statins and potentially re-engineering the process for new statin generation (Wang et al., 2021).

  • Cancer Treatment : Lovastatin has shown potential in inhibiting EGFR dimerization and AKT activation in squamous cell carcinoma cells. It may regulate through targeting rho proteins, suggesting a novel mechanism for managing this type of cancer (Zhao et al., 2010).

  • Alzheimer's Disease : Lovastatin has been studied for its effects on neuronal responses in a rat model of Alzheimer's Disease. It seems to influence the activity of pyramidal cells in the hippocampus, indicating its potential in neurological research (Eskandary & Moazedi, 2022).

  • Coenzyme Q Levels : Clinical usage of Lovastatin has been found to decrease levels of Coenzyme Q in humans, which is critical for cardiac function. This highlights a possible risk associated with its use in treating hypercholesterolemia (Folkers et al., 1990).

  • Antitumor Effects : Studies have shown that Lovastatin can reduce tumor formation and metastasis in certain cancer models, indicating its potential as an antitumor agent (Alonso et al., 1998).

Mechanism of Action

Target of Action

Lovastatin Dimer primarily targets the enzyme known as 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol .

Mode of Action

This compound acts by competitively inhibiting HMG-CoA reductase . By blocking this enzyme, this compound prevents the conversion of HMG-CoA to mevalonate, a critical step in the biosynthesis of cholesterol . This inhibition leads to a decrease in the production of cholesterol within the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting HMG-CoA reductase, this compound disrupts this pathway, leading to a reduction in the synthesis of cholesterol . This can have downstream effects on various aspects of lipid metabolism and transport, including the levels of low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .

Pharmacokinetics

This compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties influence its bioavailability . Lovastatin is absorbed orally with a variable bioavailability, from 5% for lovastatin . It is metabolized primarily in the liver by the cytochrome P450 system, specifically the CYP3A4 isoenzyme . The elimination half-life of Lovastatin ranges from 1 to 3 hours . These properties impact the compound’s bioavailability and effectiveness in lowering cholesterol levels.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in the production of cholesterol . This leads to a decrease in serum total and low-density lipoprotein (LDL) cholesterol levels . Additionally, research suggests that this compound may have various effects on multiple targets, independent of its cholesterol-lowering properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, certain stimuli related to the culture medium and process optimization can induce higher Lovastatin specific production . Moreover, the presence of other medications that also use the CYP3A4 isoenzyme for metabolism can increase Lovastatin concentrations by competing for metabolism, thereby potentially affecting its action .

Properties

IUPAC Name

[(4R)-2-[2-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxooxan-4-yl] (3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O10/c1-9-29(5)47(53)57-41-21-27(3)19-33-13-11-31(7)39(45(33)41)17-15-35(49)23-36(50)24-43(51)56-38-25-37(55-44(52)26-38)16-18-40-32(8)12-14-34-20-28(4)22-42(46(34)40)58-48(54)30(6)10-2/h11-14,19-20,27-32,35-42,45-46,49-50H,9-10,15-18,21-26H2,1-8H3/t27-,28-,29-,30-,31-,32-,35+,36+,37?,38+,39-,40-,41-,42-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGUDHDMNATZDU-CRMSOXFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)CC(CC(CCC4C(C=CC5=CC(CC(C45)OC(=O)C(C)CC)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CCC3C[C@H](CC(=O)O3)OC(=O)C[C@@H](C[C@@H](CC[C@H]4[C@H](C=CC5=C[C@@H](C[C@@H]([C@H]45)OC(=O)[C@@H](C)CC)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857919
Record name PUBCHEM_71749741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

809.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149756-62-7
Record name PUBCHEM_71749741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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